N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide
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Overview
Description
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide is a complex organic compound that features a pyrazole ring and a benzodiazepine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide typically involves multi-step organic reactions. The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The benzodiazepine ring can be formed through the cyclization of o-phenylenediamine derivatives with appropriate carbonyl compounds.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole and benzodiazepine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzodiazepine rings may bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)butanamide: A similar compound with a butanamide group instead of a propanamide group.
N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)ethanamide: A similar compound with an ethanamide group instead of a propanamide group.
Uniqueness
The uniqueness of N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C17H19N5O3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1,5-dimethylpyrazol-3-yl)-3-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)propanamide |
InChI |
InChI=1S/C17H19N5O3/c1-10-9-14(21-22(10)2)20-15(23)8-7-13-17(25)18-12-6-4-3-5-11(12)16(24)19-13/h3-6,9,13H,7-8H2,1-2H3,(H,18,25)(H,19,24)(H,20,21,23) |
InChI Key |
VLZFWKFFUVRJHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NC(=O)CCC2C(=O)NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
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